molecular formula C7H8FN3O2 B13025311 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B13025311
M. Wt: 185.16 g/mol
InChI Key: GCDZSRDKIUFVIF-UHFFFAOYSA-N
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Description

This bicyclic heterocyclic compound features a pyrrolo-triazole core with a fluoromethyl substituent at position 3 and a carboxylic acid group at position 5. Its molecular structure combines electron-withdrawing (fluoromethyl) and polar (carboxylic acid) groups, making it a versatile intermediate in medicinal chemistry. The fluorine atom enhances metabolic stability, while the carboxylic acid improves solubility in polar solvents .

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

3-(fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

InChI

InChI=1S/C7H8FN3O2/c8-3-6-10-9-5-2-1-4(7(12)13)11(5)6/h4H,1-3H2,(H,12,13)

InChI Key

GCDZSRDKIUFVIF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1C(=O)O)CF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-acylamidrazones as precursors, which undergo thermal cyclization at temperatures exceeding 140°C . The reaction conditions often require the presence of acid chlorides and pyridine as solvents .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved yield, scalability, and reduced reaction times. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the synthesis under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic Acid (CAS: 884504-87-4)

  • Structural Difference : Carboxylic acid at position 3 instead of fluoromethyl.
  • Physicochemical Properties :
    • Molecular Formula: C₆H₇N₃O₂; Molar Mass: 153.14 g/mol .
    • Melting Point: 228–230°C; Solubility: Insoluble in water, soluble in DMSO/DMF .
  • Applications : Intermediate for antitumor/antiviral drugs .
  • Comparison : The absence of fluorine reduces lipophilicity (logP ≈ 0.5 vs. higher for fluoromethyl analog), impacting membrane permeability. The carboxylic acid at position 3 may hinder steric interactions in target binding compared to the fluoromethyl group .

3-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic Acid

  • Structural Difference : Phenyl substituent at position 3.
  • Physicochemical Properties :
    • Increased aromaticity raises molecular weight and logP (predicted logP ~2.5), enhancing lipid solubility but reducing aqueous solubility .
  • Applications : Used in drug discovery for kinase inhibition; phenyl groups often improve target affinity via π-π interactions .
  • Comparison : The fluoromethyl group in the target compound offers better metabolic stability than the phenyl group, which may undergo cytochrome P450-mediated oxidation .

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole Hydrochloride (CAS: 116056-06-5)

  • Structural Difference: No carboxylic acid; protonated amine or neutral triazole core.
  • Synthesis : Prepared via refluxing methyl esters with concentrated HCl, yielding water-soluble salts .
  • Applications : Building block for cationic ligands or catalysts .
  • Comparison : The hydrochloride salt’s high solubility contrasts with the target compound’s moderate solubility in organic solvents. The fluoromethyl-carboxylic acid combination enables dual functionality (e.g., hydrogen bonding and hydrophobic interactions) in drug design .

3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

  • Structural Difference : Bromophenyl substituent at position 3.
  • Applications : Intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
  • Comparison : Bromine’s electronegativity and bulkiness differ from fluorine’s small size and high electronegativity. Fluorine’s inductive effect may enhance electronic effects in the triazole ring, influencing reactivity .

Key Comparative Data

Property Target Compound 3-Carboxylic Acid Analog 3-Phenyl Analog Hydrochloride Salt
Molecular Formula C₈H₈FN₃O₂ C₆H₇N₃O₂ C₁₂H₁₁N₃O₂ C₅H₆N₃·HCl
Molar Mass (g/mol) 209.17 153.14 229.24 135.58
logP (Predicted) ~1.2 ~0.5 ~2.5 ~0.1
Solubility DMSO, DMF DMSO, DMF Low in water Water, ethanol
Key Applications Drug intermediate, bioisostere Antitumor/antiviral synthesis Kinase inhibitors Catalysis, ligands

Research Findings and Implications

  • Synthetic Flexibility : Fluoromethyl groups can be introduced via nucleophilic fluorination or alkylation, whereas carboxylic acids require oxidation or hydrolysis .
  • Drug-Likeness: The target compound’s fluoromethyl group improves metabolic stability (resistance to oxidation) compared to non-fluorinated analogs, as seen in studies on methyl group impacts .
  • Catalytic Applications : Fluorinated triazolium salts (e.g., 2-(perfluorophenyl)-analogs) show comparable catalytic activity to other N-heterocyclic carbenes but with easier synthesis .

Biological Activity

3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS No. 1263206-37-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

  • Molecular Formula : C₇H₈FN₃O₂
  • Molecular Weight : 185.16 g/mol
  • Purity : ≥98%
PropertyValue
CAS Number1263206-37-6
Molecular Weight185.16 g/mol
Purity≥98%
Chemical StructureChemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives exhibit significant anticancer properties. For example:

  • Case Study : A derivative was tested against various cancer cell lines, demonstrating IC₅₀ values in the low micromolar range (e.g., 6.2 µM against HCT-116 colon carcinoma cells) .

The mechanism of action often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory models:

  • In Vitro Studies : The inhibition of cyclooxygenase (COX) enzymes is a common pathway for anti-inflammatory agents. Compounds with similar structures have demonstrated IC₅₀ values comparable to established drugs like celecoxib .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the potency against cancer cells.
  • Pyrrole and Triazole Moieties : The fused pyrrole and triazole rings contribute significantly to the biological activity by stabilizing interactions with target proteins.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC₅₀ ValueReference
AnticancerHCT-116 (Colon)6.2 µM
Anti-inflammatoryCOX Inhibition0.04 µmol

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